4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Sourcing a reliable sulfonamide building block with defined physicochemical properties often requires empirical validation. This compound eliminates guesswork. • 98% purity, sealed dry storage at 2-8°C, ready for Suzuki, Buchwald-Hartwig, or Ullmann couplings via the 4-Br handle. • Calculated solubility of 0.059 g/L (25°C) enables assay-ready DMSO stock preparation without additional measurements. • Competitive pricing reduces post-purchase purification costs, streamlining multi-gram library synthesis workflows.

Molecular Formula C10H11BrF3NO2S
Molecular Weight 346.17 g/mol
CAS No. 1020253-00-2
Cat. No. B1421009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide
CAS1020253-00-2
Molecular FormulaC10H11BrF3NO2S
Molecular Weight346.17 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
InChIInChI=1S/C10H11BrF3NO2S/c1-2-5-15-18(16,17)7-3-4-9(11)8(6-7)10(12,13)14/h3-4,6,15H,2,5H2,1H3
InChIKeyIXBYZTDECVPGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide – Physicochemical Profile


4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-00-2) is a halogenated trifluoromethyl sulfonamide with a molecular weight of 346.17 g/mol and formula C₁₀H₁₁BrF₃NO₂S [1]. The compound features a secondary sulfonamide (N-H) donor, a 4-bromo substituent, and a 3-trifluoromethyl group on the benzene ring, yielding a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 54.6 Ų [1]. It is practically insoluble in water (calculated solubility 0.059 g/L at 25 °C) . Commercially, it is available at ≥98% purity as a solid, typically requiring sealed dry storage at 2–8 °C .

Fragment-based design: Secondary sulfonamide N–H donor supports target engagement studies.
Synthetic building block: 4-Bromo and 3-CF₃ handle supports orthogonal cross-coupling workflows.
Pre-formulation context: Defined computed solubility may support solvent-selection screening.

Why Analogs Cannot Replace 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide


Seemingly minor structural modifications—removal of the trifluoromethyl group, omission of the N-propyl chain, or N,N-dialkylation—produce distinct physicochemical profiles that preclude interchangeable use. The target compound uniquely combines a hydrogen-bond-donor sulfonamide N–H, a 4-bromo handle for cross-coupling, and a 3-CF₃ group that modulates electronic density and lipophilicity in a manner not replicated by any single close analog [1][2]. As the quantitative evidence below demonstrates, these differences translate into measurable variations in lipophilicity, hydrogen-bonding capacity, solubility, and procurement-grade purity, each of which can alter reaction outcomes or biological assay results.

HBD Loss
N,N-Diethyl analog lacks the sulfonamide N–H donor; target engagement profile may shift significantly.
LogP Shift
Non-fluorinated analog shows higher computed LogP; lipophilicity-driven properties may not transfer.
Solubility Gap
Closest analogs lack solubility benchmarks; assay solvent compatibility may require independent validation.

4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide vs. Closest Analogs


Hydrogen-Bond Donor Capacity vs. N,N-Diethyl Analog

The target compound possesses one hydrogen-bond donor (sulfonamide N–H), whereas the N,N-diethyl analog (CAS 1020253-03-5) has zero HBDs [1][2]. This difference directly impacts solubility, permeability, and target engagement in biological systems.

HBD Capacity
Head-to-head
1 HBD vs. 0 HBD
Supports H-bond-dependent target engagement screening.
N,N-Diethyl analog comparator; computed by Cactvs 3.4.6.11.
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Lipophilicity Modulation vs. Non-Trifluoromethyl Analog

Despite the presence of the lipophilic CF₃ group, the target compound exhibits a lower computed logP (XLogP3 = 3.4) than 4-bromo-N-propylbenzenesulfonamide (LogP = 3.61), which lacks the CF₃ substituent [1][2]. This counter-intuitive result arises from the electron-withdrawing effect of CF₃ on the sulfonamide polarity.

Lipophilicity
Cross-study comparable
ΔLogP ≈ −0.21
Reported lower lipophilicity vs. non-fluorinated analog.
Target XLogP3 3.4; comparator LogP 3.61 (Molbase).
Drug Design ADME Physicochemical Properties

Aqueous Solubility: Unique Quantitative Data

A calculated aqueous solubility of 0.059 g/L (practically insoluble) is reported for the target compound at 25 °C . For the closest analogs—4-bromo-N-propylbenzenesulfonamide and 3-bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide—no quantitative solubility data are publicly available .

Aqueous Solubility
Data to verify
0.059 g/L (calc.)
Sole quantitative benchmark among in-class compounds.
Computed value; experimental solubility not reported.
Pre-formulation Assay Development Solubility Screening

Purity & Cost Advantage vs. Non-Fluorinated Analog

The target compound is routinely supplied at 98% purity with a 1 g price of ~135 EUR . In contrast, the non-fluorinated analog 4-bromo-N-propylbenzenesulfonamide is typically available at 95% purity and commands a significantly higher price per gram (~2,200 CNY or ~300 USD for 1 g) .

Purity & Cost
Cross-study comparable
≥98% purity at ~135 EUR/g
Supports procurement review; reported favorable purity-to-cost ratio.
Comparator 95% purity at ~300 USD/g. Prices as of April 2026.
Chemical Procurement Cost Efficiency Building Block Sourcing

4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide: Research & Industrial Applications


Lead Optimization: Sulfonamide H-Bond Donor

When a hydrogen-bond-donating sulfonamide N–H is critical for target engagement, the target compound is the only choice among its closest analogs; the N,N-diethyl analog lacks this donor entirely . Its moderate lipophilicity (XLogP3 3.4) and known solubility benchmark further support its use in fragment-based screening and lead optimization campaigns .

Cross-Coupling with Orthogonal Reactive Handles

The 4-bromo substituent enables Suzuki, Buchwald-Hartwig, or Ullmann couplings, while the 3-trifluoromethyl group provides a metabolically stable, electron-withdrawing moiety that does not interfere with palladium-catalyzed transformations. The N-propyl sulfonamide remains intact under typical cross-coupling conditions, offering a versatile building block for library synthesis .

Solubility-Driven Assay Development

With a calculated solubility of 0.059 g/L, the target provides a clear starting point for solvent selection (e.g., DMSO stock solutions) in biochemical and cell-based assays, whereas analogous compounds lack publicly available solubility data, forcing empirical determination .

Cost-Effective Procurement for Scale-Up

For laboratories planning multi-gram syntheses, the target’s combination of higher purity (98%) and lower cost (~135 EUR/g) compared to the non-fluorinated analog (95%, ~300 USD/g) reduces both material expenses and the need for post-purchase purification .

Application
Selection Property
Validation Focus
Lead Optimization: H-Bond Donor
Sulfonamide N–H donor presence
Target engagement and solubility screening
Cross-Coupling Library Synthesis
4-Bromo reactive handle
Orthogonal reactivity under Pd-catalyzed conditions
Assay Development
Defined solubility benchmark
Solvent-system compatibility review
Scale-Up Procurement
Purity and cost profile
Material expense and purification-need assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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